molecular formula C10H11ClO B13558040 (7-chloro-2,3-dihydro-1H-inden-4-yl)methanol CAS No. 2803855-62-9

(7-chloro-2,3-dihydro-1H-inden-4-yl)methanol

Cat. No.: B13558040
CAS No.: 2803855-62-9
M. Wt: 182.64 g/mol
InChI Key: BUGSVTAEDOIRKR-UHFFFAOYSA-N
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Description

(7-chloro-2,3-dihydro-1H-inden-4-yl)methanol is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-chloro-2,3-dihydro-1H-inden-4-yl)methanol typically involves the chlorination of 2,3-dihydro-1H-indene followed by a reduction process to introduce the methanol group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by reduction using reagents like lithium aluminum hydride or sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(7-chloro-2,3-dihydro-1H-inden-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as am

Properties

CAS No.

2803855-62-9

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

(7-chloro-2,3-dihydro-1H-inden-4-yl)methanol

InChI

InChI=1S/C10H11ClO/c11-10-5-4-7(6-12)8-2-1-3-9(8)10/h4-5,12H,1-3,6H2

InChI Key

BUGSVTAEDOIRKR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1)Cl)CO

Origin of Product

United States

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